N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline core fused with a cyclopropanecarbonyl group at the 1-position and a phenylethane sulfonamide moiety at the 6-position.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(17-8-9-17)23-13-4-7-18-15-19(10-11-20(18)23)22-27(25,26)14-12-16-5-2-1-3-6-16/h1-3,5-6,10-11,15,17,22H,4,7-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQOSYKNTZOBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid using reagents like oxalyl chloride or thionyl chloride . This intermediate is then reacted with a quinoline derivative to form the cyclopropanecarbonyl-quinoline compound. Finally, the sulfonamide group is introduced through a reaction with phenylethanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound shares a tetrahydroquinoline backbone with other inhibitors, such as the quinolinyl oxamide derivative (QOD) and indole carboxamide derivative (ICD) described by Rana et al. (2020) . Key differences include:
- Sulfonamide vs. Oxamide/Carboxamide : The sulfonamide moiety in the target compound may offer stronger hydrogen-bonding interactions with enzyme active sites compared to the oxamide in QOD or carboxamide in ICD.
- Phenylethane side chain : Introduces lipophilicity, which could improve membrane permeability relative to ICD’s polar indole-carboxamide group.
Inhibitory Activity and Target Specificity
While QOD and ICD exhibit dual inhibition of FP-2 and FP-3 (IC~50~ values in the nanomolar range), the target compound’s activity remains unquantified in the provided evidence. However, structural similarities suggest it may share this dual inhibitory mechanism. The sulfonamide group could enhance selectivity for cysteine proteases by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis .
Structure-Activity Relationship (SAR) Insights
- Tetrahydroquinoline core: Essential for binding to FP-2/3’s hydrophobic pockets, as seen in QOD and ICD .
- Electron-withdrawing groups : The cyclopropanecarbonyl group may stabilize the molecule’s conformation, analogous to the benzodioxol group in QOD.
- Sulfonamide flexibility : The phenylethane spacer allows spatial adjustment for optimal target engagement, a feature absent in rigid carboxamide-based ICD.
Pharmacokinetic and Toxicity Profiles
No direct data are available for the target compound. However, QOD and ICD face challenges in toxicity and bioavailability due to their bulky aromatic groups. The cyclopropanecarbonyl and sulfonamide groups in the target compound might mitigate these issues by reducing molecular weight and improving solubility.
Data Table: Comparative Analysis of Key Features
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Synthesis
The compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline ring , along with a sulfonamide moiety . The synthesis typically involves multiple steps, including:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving aniline derivatives.
- Introduction of the Cyclopropanecarbonyl Group : This is done by reacting cyclopropanecarbonyl chloride with the tetrahydroquinoline derivative.
- Attachment of the Phenylethane Sulfonamide Group : The final step involves the reaction of the intermediate with sulfonamide derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing cellular responses.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Studies have demonstrated that this compound can reduce cell viability in various cancer cell lines. For instance:
- In vitro assays showed significant inhibition of cell growth in human osteosarcoma (MG-63) and breast cancer (MDA-MB-231) cells.
- The compound's effectiveness was notably enhanced under hypoxic conditions typical of tumor microenvironments.
Inhibition of Carbonic Anhydrase Isoforms
The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms:
| Compound | CA II Inhibition (nM) | CA IX Inhibition (nM) | CA XII Inhibition (nM) |
|---|---|---|---|
| 16a | 51.6 | 99.6 | Not tested |
| 16b | 70.2 | 85.4 | 120 |
| 16e | 60.0 | 75.0 | Not tested |
These findings suggest that the compound may serve as a selective inhibitor for CA IX and CA XII, which are associated with tumor growth and metastasis.
Case Studies and Research Findings
- Study on Hypoxic Conditions :
-
Structure–Activity Relationship (SAR) :
- Investigations into SAR revealed that modifications to the sulfonamide group significantly affect inhibitory activity against CA isoforms. For example, substituting different groups on the phenyl ring altered binding affinity and selectivity.
- Comparative Analysis with Other Compounds :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
